
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMPP is a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation.
作用機序
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride activates the beta-adrenergic receptors in the body, which leads to a variety of physiological effects. These effects include increased heart rate, increased contractility of the heart, dilation of blood vessels in the skeletal muscle, and relaxation of smooth muscle in the airways. 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride also activates the beta-adrenergic receptors in the brain, which can lead to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has a variety of biochemical and physiological effects in the body. These effects include the activation of the beta-adrenergic receptors, which leads to increased cAMP production and activation of protein kinase A. 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. In addition, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
実験室実験の利点と制限
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its well-characterized pharmacology and its ability to activate specific beta-adrenergic receptor subtypes. However, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has some limitations, including its potential toxicity at high doses and its potential for off-target effects.
将来の方向性
There are several future directions for research on 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more selective beta-adrenergic receptor agonists that target specific receptor subtypes. Another area of interest is the development of 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride derivatives that have improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further studies on the potential therapeutic applications of 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, particularly in neurological disorders.
合成法
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethylglycidyl ether, followed by reaction with piperidine and isopropanol in the presence of hydrochloric acid. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, respiratory disease, and neurological disorders. In cardiovascular disease, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to improve cardiac function and reduce the risk of arrhythmias. In respiratory disease, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to improve lung function and reduce airway inflammation. In neurological disorders, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential neuroprotective effects.
特性
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-7-16(10-14(13)2)19-12-15(18)11-17-8-4-3-5-9-17;/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXZZFHITYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-1-(3,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)
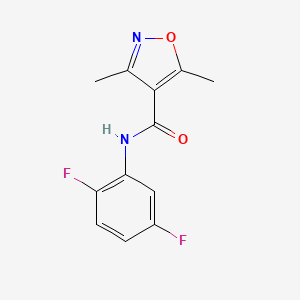
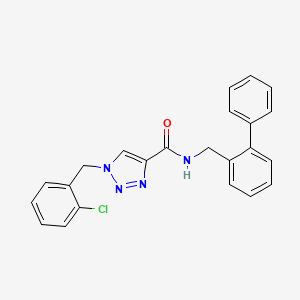
![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)
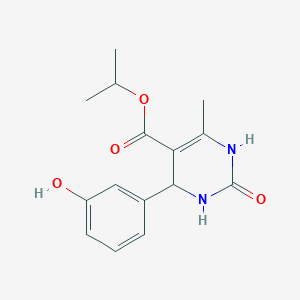
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B4928621.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
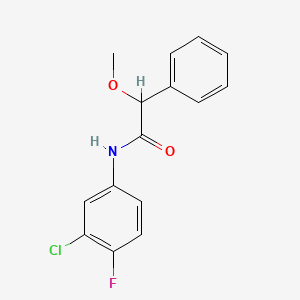
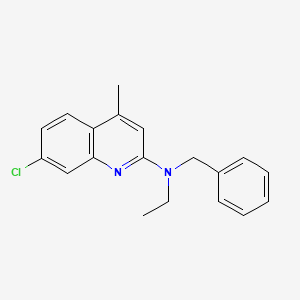
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)
![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928686.png)